2-(5-Chloro-2-fluorophenoxy)oxane
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Overview
Description
2-(5-Chloro-2-fluorophenoxy)oxane is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenoxy ring attached to an oxane (tetrahydropyran) structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-fluorophenoxy)oxane typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-fluorophenol and oxane.
Reaction Conditions: The phenol is reacted with oxane under basic conditions, often using a base such as sodium hydride or potassium carbonate to deprotonate the phenol, facilitating the nucleophilic substitution reaction.
Solvent: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant flow rates is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-fluorophenoxy)oxane can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenoxy ring can participate in nucleophilic aromatic substitution reactions.
Oxidation: The oxane ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction of the oxane ring can yield alcohols or ethers.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products include various substituted phenoxy derivatives.
Oxidation: Products include lactones or carboxylic acids.
Reduction: Products include alcohols or ethers.
Scientific Research Applications
2-(5-Chloro-2-fluorophenoxy)oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-fluorophenoxy)oxane depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways and therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-fluorophenoxy)oxane: Similar structure but with the chloro substituent in a different position.
2-(5-Bromo-2-fluorophenoxy)oxane: Bromine substituent instead of chlorine.
2-(5-Chloro-3-fluorophenoxy)oxane: Fluorine substituent in a different position.
Uniqueness
2-(5-Chloro-2-fluorophenoxy)oxane is unique due to the specific positioning of the chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity. This unique arrangement can lead to distinct properties and applications compared to its analogs.
Properties
IUPAC Name |
2-(5-chloro-2-fluorophenoxy)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO2/c12-8-4-5-9(13)10(7-8)15-11-3-1-2-6-14-11/h4-5,7,11H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYFDGHOPIUZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=C(C=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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